6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride

lipophilicity drug design physicochemical properties

6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a racemic mixture of (2R,6S)- and (2S,6R)-6-(trifluoromethyl)piperidine-2-carboxylic acid supplied as the hydrochloride salt. With a free-base molecular weight of 197.15 g mol⁻¹ (233.61 g mol⁻¹ as the HCl salt) and a computed XLogP3 of −0.8 , this fluorinated pipecolic acid analog serves as a constrained amino-acid building block for medicinal chemistry programs that require tailored lipophilicity and metabolic stability.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.61 g/mol
CAS No. 1803571-89-2
Cat. No. B1435519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
CAS1803571-89-2
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESC1CC(NC(C1)C(F)(F)F)C(=O)O.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-1-2-4(11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H
InChIKeyFGEUCSHPBYRDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride (CAS 1803571-89-2) – Fluorinated Piperidine Scaffold for Drug Discovery


6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a racemic mixture of (2R,6S)- and (2S,6R)-6-(trifluoromethyl)piperidine-2-carboxylic acid supplied as the hydrochloride salt [1]. With a free-base molecular weight of 197.15 g mol⁻¹ (233.61 g mol⁻¹ as the HCl salt) and a computed XLogP3 of −0.8 [1], this fluorinated pipecolic acid analog serves as a constrained amino-acid building block for medicinal chemistry programs that require tailored lipophilicity and metabolic stability [2]. The compound is routinely offered at ≥95 % purity .

Why Unsubstituted or Regioisomeric Piperidine-2-carboxylic Acids Cannot Substitute for 6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride


The 6‑trifluoromethyl substituent materially alters the physicochemical and conformational profile of the piperidine ring relative to unsubstituted pipecolic acid (XLogP3 ≈ −2.1) [1] and regioisomeric CF₃‑piperidine carboxylic acids [2]. These differences produce distinct lipophilicity, hydrogen‑bonding capacity, and metabolic stability that cannot be replicated by simple analogs, rendering direct replacement in structure–activity relationship campaigns unreliable.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride


6‑CF₃ Substitution Elevates LogP by ~1.3 Units versus Parent Pipecolic Acid

The computed XLogP3 value for 6‑(trifluoromethyl)piperidine‑2‑carboxylic acid is −0.8 [1], while the parent pipecolic acid (piperidine‑2‑carboxylic acid) has a computed XLogP3 of −2.1 [2]. The CF₃ group therefore increases logP by approximately 1.3 log units, indicating substantially higher lipophilicity.

lipophilicity drug design physicochemical properties

Triple Hydrogen‑Bond Acceptor Expansion via Three C–F Bonds

The target compound contains six hydrogen‑bond acceptors (two oxygen atoms plus four fluorine lone‑pair acceptors) [1], whereas pipecolic acid contains only three [2]. The additional three HBA sites arise directly from the trifluoromethyl group.

hydrogen bonding medicinal chemistry physicochemical properties

Steric Bulk Differentiates 6‑CF₃ from 6‑CH₃ and 6‑H Analogs

The trifluoromethyl group is widely employed as a bioisostere of a methyl group, yet it presents a substantially larger steric demand. Literature consensus values assign a van der Waals volume of ~21.3 ų to CF₃ versus ~13.7 ų for CH₃ and ~3.3 ų for H [1]. This steric difference alters the conformational equilibrium of the piperidine ring and the spatial presentation of the 2‑carboxylic acid group.

steric effects conformational analysis bioisosterism

Metabolic Stability Conferred by the C–F Bond at the 6‑Position

The strong C–F bond (bond dissociation energy ~116 kcal mol⁻¹) at the 6‑position blocks oxidative metabolism that would occur at a C–H bond (~99 kcal mol⁻¹), a well‑established advantage of CF₃‑substituted saturated heterocycles [1]. In a review of α‑trifluoromethyl piperidine derivatives, the CF₃ group is explicitly highlighted as a tool to protect reactive positions from metabolic oxidation and to increase metabolic half‑life [2].

metabolic stability CYP450 fluorine chemistry

Optimal Application Scenarios for 6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride Based on Evidence


CNS‑Penetrant Lead Optimization

The +1.3 log unit lipophilicity gain over pipecolic acid [1] makes this scaffold suitable for CNS programs where blood–brain barrier permeability is essential. The hydrochloride salt provides adequate aqueous solubility for in vivo dosing while the CF₃ group maintains passive diffusion capacity.

Peptidomimetic Design Requiring Constrained Amino Acid Geometry

The steric bulk of the 6‑CF₃ group (van der Waals volume ~21.3 ų) restricts ring conformational freedom relative to natural pipecolic acid [2], enabling precise spatial presentation of the carboxylic acid pharmacophore in peptidomimetic inhibitors of proteases or integrins.

Fragment‑Based Screening Libraries Targeting Hydrophobic Pockets

With a molecular weight of 197 Da and a computed logP of −0.8, this fragment lies within Rule‑of‑Three space while offering three additional fluorine‑based hydrogen‑bond acceptors [3]. It is well‑suited for ¹⁹F NMR‑based fragment screening against protein targets that possess deep hydrophobic sub‑pockets.

Metabolic Stability Optimization of Piperidine‑Containing Leads

When the 6‑position of a piperidine‑2‑carboxylic acid lead is identified as a metabolic soft spot, installation of the CF₃ group replaces a labile C–H bond (BDE ~99 kcal mol⁻¹) with a robust C–F bond (BDE ~116 kcal mol⁻¹) [4], providing a direct strategy to extend half‑life without altering the core scaffold.

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